6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(6(2)14)4-11-9-3-8(10(15)16)12-13(5)9/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUBXPOFYAMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomers
A key positional isomer is 6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 774183-58-3), which differs only in the placement of the carboxylic acid group (position 3 instead of 2). Despite identical molecular formulas and weights, the isomer’s distinct electronic distribution and steric effects could alter reactivity, solubility, and target affinity. For example, the carboxylic acid at position 2 in the target compound may engage in hydrogen bonding more effectively with biological targets compared to position 3 .
Substituent Variations in Pyrazolo-Pyrimidine Carboxylic Acids
The table below highlights structural analogs with modifications at positions 5, 6, 7, or the carboxylic acid group:
Key Research Findings
Positional Isomerism : The C2 carboxylic acid in the target compound is associated with higher biological activity compared to C3 isomers, as observed in SAR studies of pyrazolo-pyrimidines .
Fluorine Impact : Fluorinated analogs consistently show improved metabolic stability and target engagement in preclinical models, making them superior candidates for CNS targets .
Synthetic Efficiency : Solvent-free methods (e.g., sulfamic acid catalysis) for related esters highlight a trend toward greener chemistry, though the target compound’s synthesis remains reliant on traditional reagents like HATU .
Biological Activity
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 774183-57-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, drawing from various research findings and case studies.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.2 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been investigated for its potential effects on various cancer cell lines.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against human tumor cell lines. The results demonstrated modest bioactivity against two human tumor cell lines, suggesting a potential role in cancer treatment .
Table 1: Cytotoxicity Against Tumor Cell Lines
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by arresting the cell cycle and promoting DNA fragmentation .
Apoptosis Induction
Flow cytometry assays have shown that treatment with this compound increases the percentage of apoptotic cells significantly compared to controls. For instance, in MCF-7 cells, the proportion of apoptotic cells increased from 1.79% to 36.06% after treatment .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Case Study on MCF-7 Cells : Research demonstrated that compound treatment led to a significant decrease in cell viability and induced apoptosis through G1/S phase arrest .
- In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profile of this compound in animal models.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with potentially enhanced biological activity. For example, modifications at different positions on the pyrazole ring have been shown to alter bioactivity profiles significantly .
Q & A
Q. What are the standard synthetic routes for preparing 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclization of 5-amino-3-arylpyrazoles with carbonyl-containing precursors. For example, a condensation reaction between ethyl 2,4-dioxopentanoate and 5-amino-3-phenylpyrazole in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine derivatives. Modifications, such as introducing acetyl and methyl groups at positions 6 and 7, require tailored precursors like acetylated enamines or ketones. Post-synthetic hydrolysis of ester groups can generate the carboxylic acid functionality .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .
- NMR : NMR confirms substituent positions (e.g., methyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). NMR distinguishes carbonyl carbons (carboxylic acid at ~165–170 ppm, acetyl at ~200 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., M peaks matching CHNO) .
Q. How can researchers optimize reaction yields during synthesis?
Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Sodium acetate or fused sodium acetate aids in cyclocondensation .
- Temperature control : Reflux conditions (80–100°C) improve reaction kinetics while avoiding decomposition .
Advanced Research Questions
Q. How do structural modifications at position 7 influence biological activity?
Substituting the methyl group at position 7 with bulkier alkyl or aromatic groups can alter binding affinity to biological targets. For instance, replacing methyl with trifluoromethyl (CF) enhances metabolic stability and enzyme inhibition (e.g., Pf-dihydroorotate dehydrogenase inhibition in antimalarial studies) . Computational docking studies and comparative SAR analysis using analogs (e.g., 7-arylaminopyrazolo[1,5-a]pyrimidines) are recommended .
Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or polymorphic forms. Solutions include:
- Variable-temperature NMR : Resolves dynamic tautomerism (e.g., keto-enol equilibria in carbonyl groups) .
- X-ray crystallography : Provides definitive structural confirmation (e.g., dihedral angles between fused rings and substituent orientations) .
- Control experiments : Synthesize and characterize reference standards under identical conditions .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography may be impractical; alternative methods like recrystallization (DMF/water) or acid-base extraction are preferred .
- Byproduct formation : Optimize stoichiometry of cyclization precursors (e.g., enaminones vs. keto-esters) to minimize side products .
- Stability : Carboxylic acid derivatives may require storage under inert conditions to prevent decarboxylation .
Q. How can computational methods guide the design of novel analogs?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : Screen against target proteins (e.g., CRF1 receptors or COX-2) to prioritize synthetic targets .
- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties early in design .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
Q. Table 2: Comparative Biological Activities of Analogs
| Derivative | Target Activity (IC) | Key Modification | Reference |
|---|---|---|---|
| 7-CF-substituted | Antiplasmodial (0.16 µM) | Trifluoromethyl | |
| 7-Arylaminopyrimidine | COX-2 inhibition (nM range) | Aryl amine | |
| 6-Acetyl-7-methyl (parent) | CRF1 antagonism | Acetyl/methyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
